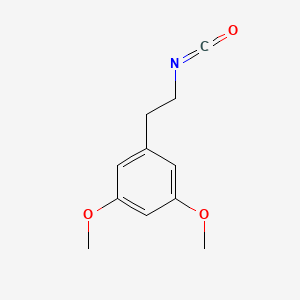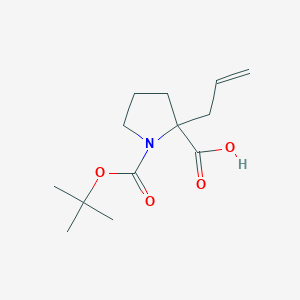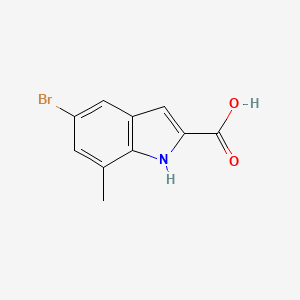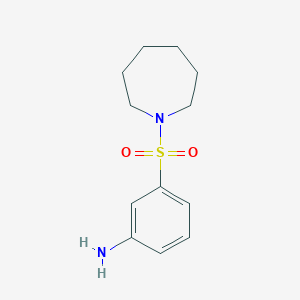![molecular formula C28H38O6 B1276907 1,10-Bis[4-(etoxi-carbonil)fenoxi]decano CAS No. 103330-20-7](/img/structure/B1276907.png)
1,10-Bis[4-(etoxi-carbonil)fenoxi]decano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane is a chemical compound with the molecular formula C28H38O6 and a molecular weight of 470.61 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes two ethoxycarbonyl groups attached to phenoxy groups on either end of a decane chain .
Aplicaciones Científicas De Investigación
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane typically involves the reaction of 1,10-dibromodecane with 4-hydroxybenzoic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Mecanismo De Acción
The mechanism of action of 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane involves its interaction with molecular targets through its phenoxy and ethoxycarbonyl groups. These functional groups can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, influencing their structure and function. The decane chain provides flexibility and hydrophobicity, which can affect the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Diphenoxydecane: Lacks the ethoxycarbonyl groups, making it less reactive in certain chemical reactions.
1,10-Bis[4-(methoxycarbonyl)phenoxy]decane: Contains methoxycarbonyl groups instead of ethoxycarbonyl groups, which can influence its reactivity and solubility.
1,10-Bis[4-(hydroxy)phenoxy]decane: Contains hydroxy groups instead of ethoxycarbonyl groups, making it more hydrophilic and reactive in different types of chemical reactions
Uniqueness
1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane is unique due to its combination of ethoxycarbonyl and phenoxy groups attached to a decane chain. This structure provides a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry .
Propiedades
IUPAC Name |
ethyl 4-[10-(4-ethoxycarbonylphenoxy)decoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-3-31-27(29)23-13-17-25(18-14-23)33-21-11-9-7-5-6-8-10-12-22-34-26-19-15-24(16-20-26)28(30)32-4-2/h13-20H,3-12,21-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGYTOLXVIWDFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408767 |
Source


|
| Record name | 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103330-20-7 |
Source


|
| Record name | 1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
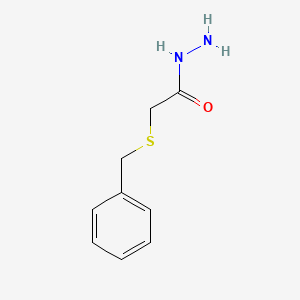
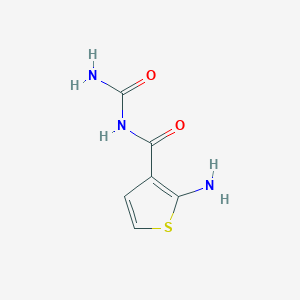

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

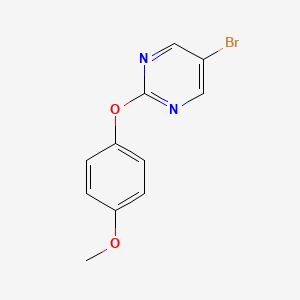
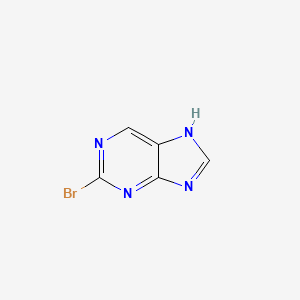
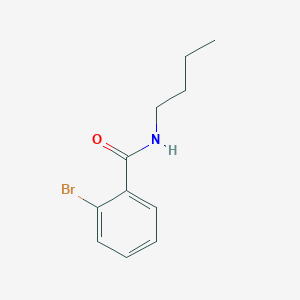
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)
